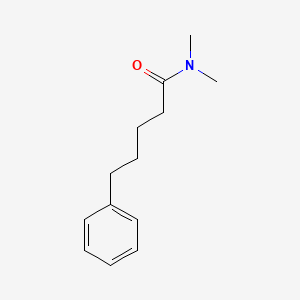
N,N-Dimethyl-5-phenyl-pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-5-phenyl-pentanamide (DMPA) is an organic compound belonging to the amide family. It is a white, crystalline solid with a melting point of 114°C. It is soluble in organic solvents and is used in a variety of scientific applications. DMPA has been used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in chemical reactions.
Wirkmechanismus
N,N-Dimethyl-5-phenyl-pentanamide acts as a catalyst in chemical reactions by facilitating the transfer of a proton from one molecule to another. This proton transfer is necessary for the formation of a new bond between two molecules. In addition, N,N-Dimethyl-5-phenyl-pentanamide can also act as a reactant in organic synthesis by forming bonds between two molecules.
Biochemical and Physiological Effects
N,N-Dimethyl-5-phenyl-pentanamide has been found to have no significant biochemical or physiological effects. It has been studied for its potential use as a drug, but no beneficial effects have been found.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-5-phenyl-pentanamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. In addition, it is non-toxic and has no significant biochemical or physiological effects. However, N,N-Dimethyl-5-phenyl-pentanamide is not very soluble in water and has a low melting point, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N,N-Dimethyl-5-phenyl-pentanamide in scientific research. It could be used as a catalyst in the synthesis of new molecules or polymers, or as a reactant in the synthesis of pharmaceuticals. In addition, it could be used in the study of enzyme-catalyzed reactions, in the study of drug metabolism, and in the study of cellular signaling pathways. N,N-Dimethyl-5-phenyl-pentanamide could also be used as a reagent in the synthesis of other organic compounds, or as a reactant in the synthesis of metal complexes. Finally, N,N-Dimethyl-5-phenyl-pentanamide could be used to study the effects of proton transfer on the structure and function of proteins.
Synthesemethoden
N,N-Dimethyl-5-phenyl-pentanamide can be synthesized using two different methods. The first method involves the reaction of dimethylformamide (DMF) with 5-phenylpentanal in the presence of a base. The second method involves the reaction of dimethylformamide with 5-phenylpentanoyl chloride in the presence of a base. Both reactions yield N,N-Dimethyl-5-phenyl-pentanamide as the product.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-5-phenyl-pentanamide is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reactant in the synthesis of pharmaceuticals. In addition, it has been used in the synthesis of polymers, in the study of enzyme-catalyzed reactions, in the study of drug metabolism, and in the study of cellular signaling pathways.
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(2)13(15)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDJSZWPBKPGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,7-Dibromodispiro[2.0.2⁴.1³]heptane](/img/structure/B6317104.png)








